1-(2-Phenylethenyl)benzotriazole
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Overview
Description
1-Styryl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . This compound belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
The synthesis of 1-Styryl-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
1-Styryl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Styryl-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Styryl-1H-benzo[d][1,2,3]triazole involves its interaction with enzymes and receptors in biological systems. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with various molecular targets . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
1-Styryl-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds such as:
1H-benzo[d][1,2,3]triazole: A simpler triazole derivative with similar chemical properties but lacking the styryl group.
1-Phenyl-1H-benzo[d][1,2,3]triazole: Another derivative with a phenyl group instead of a styryl group, which may exhibit different biological activities.
The uniqueness of 1-Styryl-1H-benzo[d][1,2,3]triazole lies in its styryl group, which can enhance its ability to interact with biological targets and potentially improve its efficacy in various applications .
Properties
Molecular Formula |
C14H11N3 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(2-phenylethenyl)benzotriazole |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-11H |
InChI Key |
KPKDVQRPXRDPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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